molecular formula C10H12N2O3 B14817860 4-Cyclopropoxy-N-methyl-3-nitroaniline

4-Cyclopropoxy-N-methyl-3-nitroaniline

Cat. No.: B14817860
M. Wt: 208.21 g/mol
InChI Key: LBQJBYXDVSWETJ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N-methyl-3-nitroaniline is a substituted aniline derivative characterized by a nitro group at position 3, a cyclopropoxy ether at position 4, and an N-methylated amine group. Its molecular formula is C₁₀H₁₁N₂O₃, with an estimated molecular weight of 207.21 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-3-nitroaniline

InChI

InChI=1S/C10H12N2O3/c1-11-7-2-5-10(15-8-3-4-8)9(6-7)12(13)14/h2,5-6,8,11H,3-4H2,1H3

InChI Key

LBQJBYXDVSWETJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N-methyl-3-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N-methyl-3-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-3-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

The following analysis compares 4-Cyclopropoxy-N-methyl-3-nitroaniline with structurally related nitroaniline derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Physical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Applications
3-Nitroaniline 3-NO₂, NH₂ C₆H₆N₂O₂ 138.12 114 Moderate in polar solvents Environmental analysis, dye synthesis
4-Nitroaniline 4-NO₂, NH₂ C₆H₆N₂O₂ 138.12 147 Low in water Organic intermediates
N-Methyl-3-nitroaniline 3-NO₂, NHCH₃ C₇H₈N₂O₂ 152.15 ~92 (estimated) Higher in organic solvents Synthetic intermediates
4-Nitro-N-(3-nitrophenyl)benzamide 3-NO₂ (aniline), 4-NO₂ (benzamide) C₁₃H₉N₃O₅ 299.23 Not reported Low (crystalline solid) Educational labs (derivatization)
4-Chloro-N-allylaniline 4-Cl, NHCH₂CH=CH₂ C₉H₁₀ClN 167.64 Not reported Lipophilic Custom synthesis
This compound 3-NO₂, 4-O-C₃H₅, NHCH₃ C₁₀H₁₁N₂O₃ 207.21 (estimated) Not reported High (lipophilic) Research (speculative)

Key Observations :

  • Steric and Electronic Effects : The cyclopropoxy group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., -Cl in 4-Chloro-N-allylaniline) . Its ether oxygen may donate electrons, contrasting with the electron-withdrawing nitro group.
  • Solubility : N-Methylation and the cyclopropoxy moiety likely enhance lipophilicity compared to primary amines like 3-nitroaniline, which has moderate polar solubility .
  • Thermal Stability : The absence of a strong hydrogen-bonding network (due to N-methylation) may lower melting points relative to 3- or 4-nitroaniline .
Reactivity and Functional Group Behavior
  • Acylation : Unlike 3-nitroaniline, which readily forms amides (e.g., 4-Nitro-N-(3-nitrophenyl)benzamide in educational labs ), the N-methyl group in the target compound blocks acylation at the amine, redirecting reactivity to other sites.
  • Acid Sensitivity : The cyclopropoxy ether may undergo acid-catalyzed ring-opening, a vulnerability absent in simpler alkoxy analogs.
  • Nitro Group Reactivity : The nitro group at position 3 is meta-directing, similar to 3-nitroaniline, but steric effects from cyclopropoxy may hinder electrophilic substitution.

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